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molecular formula C6H3ClF2 B074746 1-Chloro-3,5-difluorobenzene CAS No. 1435-43-4

1-Chloro-3,5-difluorobenzene

Cat. No. B074746
M. Wt: 148.54 g/mol
InChI Key: RFKBODCWHNDUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405218B2

Procedure details

To a solution of 3,5-difluoro-1-chlorobenzene (5.0 g, 34 mmol) in tetrahydrofuran (70 mL) at −78° C. was added a solution of n-butyllithium in hexane (12.1 mL, 2.5 M, 30 mmol). After stirring for 1 hour, dimethylformamide (5.2 mL, 67 mmol) was added, and the mixture was stirred for 1.5 hours. The mixture was warmed to ambient temperature, diluted with ether and poured into 150 mL of 0.5 M aqueous HCl. The aqueous phase was extracted 3× into ether, and the combined organic layers were dried over MgSO4, filtered and concentrated in vacuo, affording 5.72 g (96%) of 4-chloro-2,6-difluoro-benzaldehyde as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 10.27 (s, 1H), 7.04 (d, 2H, J=7.9 Hz) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([Cl:9])[CH:5]=[C:6]([F:8])[CH:7]=1.C([Li])CCC.CCCCCC.CN(C)[CH:23]=[O:24].Cl>O1CCCC1.CCOCC>[Cl:9][C:4]1[CH:3]=[C:2]([F:1])[C:7]([CH:23]=[O:24])=[C:6]([F:8])[CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12.1 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3× into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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